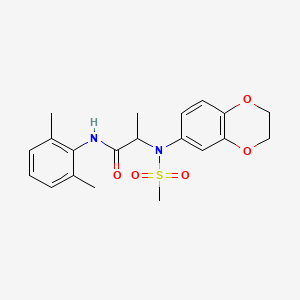
5-(2-naphthylmethylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-naphthylmethylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, also known as NPTT, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound is a member of the thiazolidinone family and has a unique chemical structure that makes it an attractive target for synthesis and investigation.
Mechanism of Action
The mechanism of action of 5-(2-naphthylmethylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is not yet fully understood, but it is believed to involve the formation of a complex with metal ions, leading to a change in the electronic structure of the compound and subsequent fluorescence emission.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, this compound has been shown to have a protective effect on liver and kidney function, indicating its potential use in the treatment of liver and kidney diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(2-naphthylmethylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is its high selectivity and sensitivity for metal ions, making it a valuable tool for environmental monitoring and biomedical imaging. However, one limitation of this compound is its relatively low stability in aqueous solutions, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research on 5-(2-naphthylmethylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo, as well as its potential interactions with other drugs and compounds.
Synthesis Methods
The synthesis of 5-(2-naphthylmethylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one can be achieved through several methods, including the reaction of 2-naphthylamine and benzaldehyde with thiosemicarbazide in the presence of acetic acid as a catalyst. The resulting product is then subjected to cyclization with chloroacetic acid, followed by oxidation with hydrogen peroxide to yield this compound. Other methods of synthesis have also been reported in the literature, including the use of microwave irradiation and ultrasound-assisted synthesis.
Scientific Research Applications
5-(2-naphthylmethylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound exhibits significant fluorescence enhancement in the presence of metal ions such as Cu2+, Fe3+, and Hg2+, making it an attractive candidate for use in environmental monitoring and biomedical imaging.
properties
IUPAC Name |
(5E)-5-(naphthalen-2-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NOS2/c22-19-18(24-20(23)21(19)17-8-2-1-3-9-17)13-14-10-11-15-6-4-5-7-16(15)12-14/h1-13H/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXZLGOFTGGZOG-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=CC=CC=C4C=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC4=CC=CC=C4C=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-({[4-(trifluoromethyl)phenyl]amino}carbonyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6031115.png)
![2-(1-ethyl-1H-pyrazol-4-yl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B6031119.png)

![N-(3-chloro-4-fluorophenyl)-3-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6031127.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B6031129.png)

![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-4-(methoxymethyl)piperidine](/img/structure/B6031149.png)

![5-(4-fluorophenyl)-3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6031170.png)
![5-(4-methylbenzylidene)-3-{[(3-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6031186.png)


![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B6031202.png)
![1-[2-methoxy-5-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6031214.png)